molecular formula C30H18O2 B253474 1,2-Di(9-phenanthryl)-1,2-ethanedione

1,2-Di(9-phenanthryl)-1,2-ethanedione

Cat. No. B253474
M. Wt: 410.5 g/mol
InChI Key: RGNLSPSRLUJMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Di(9-phenanthryl)-1,2-ethanedione, also known as Quinizarin, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinones, which are known for their diverse biological activities. Quinizarin has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1,2-Di(9-phenanthryl)-1,2-ethanedione is not completely understood, but it is believed to involve the production of reactive oxygen species (ROS) and the inhibition of various enzymes and signaling pathways. This compound has been found to induce apoptosis in cancer cells by increasing ROS production and activating caspase enzymes. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase and tyrosinase. This compound has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2-Di(9-phenanthryl)-1,2-ethanedione in lab experiments is its diverse biological activities. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize and has a high purity yield. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,2-Di(9-phenanthryl)-1,2-ethanedione. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and identify potential targets for cancer therapy. Another area of interest is its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, further studies are needed to explore its potential use as an anti-bacterial agent and its effects on various enzymes and signaling pathways.

Synthesis Methods

The synthesis of 1,2-Di(9-phenanthryl)-1,2-ethanedione can be achieved through a multi-step process involving the reaction of anthracene with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield this compound. This synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

1,2-Di(9-phenanthryl)-1,2-ethanedione has been extensively studied for its potential applications in scientific research. It has been found to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-bacterial properties by inhibiting the growth of various bacterial strains.

properties

Molecular Formula

C30H18O2

Molecular Weight

410.5 g/mol

IUPAC Name

1,2-di(phenanthren-9-yl)ethane-1,2-dione

InChI

InChI=1S/C30H18O2/c31-29(27-17-19-9-1-3-11-21(19)23-13-5-7-15-25(23)27)30(32)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H

InChI Key

RGNLSPSRLUJMCB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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